Post-Challenge Endotoxemia Reversal vs. Dexamethasone
Acopafant (RP 55778) demonstrated a unique ability to reverse already established endotoxin-induced pathology, a property not shared by the glucocorticoid dexamethasone. In a rat model of LPS-induced hemoconcentration, Acopafant administered *after* the LPS challenge effectively inhibited the response, whereas dexamethasone was effective only when given *prior* to the LPS challenge [1]. This indicates a distinct therapeutic window and mechanism of action for Acopafant that is independent of the prophylactic requirement of steroids.
| Evidence Dimension | Reversal of established LPS-induced hemoconcentration |
|---|---|
| Target Compound Data | Effective when administered *after* LPS challenge |
| Comparator Or Baseline | Dexamethasone: Effective only when administered *prior* to LPS challenge |
| Quantified Difference | Differential efficacy based on timing of administration; Acopafant active post-challenge, dexamethasone inactive post-challenge. |
| Conditions | In vivo rat model; LPS-induced hemoconcentration and TNF release |
Why This Matters
This differentiation is critical for researchers modeling acute or established inflammatory states, as Acopafant enables intervention at a stage where other agents like dexamethasone are no longer effective.
- [1] Floch A, et al. RP 55778, a PAF receptor antagonist, prevents and reverses LPS-induced hemoconcentration and TNF release. J Lipid Mediat. 1989 Nov-Dec;1(6):349-60. PMID: 2519903. View Source
